molecular formula C23H18F2N2O4S B12384191 SARS-CoV-2-IN-53

SARS-CoV-2-IN-53

Cat. No.: B12384191
M. Wt: 456.5 g/mol
InChI Key: JKKULFTYKUEDPL-UHFFFAOYSA-N
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Description

SARS-CoV-2-IN-53 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has shown promise in inhibiting the replication of the virus, making it a candidate for further research and development in the fight against COVID-19.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-53 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research and development protocols of different laboratories.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-53 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can result in compounds with altered chemical properties.

Scientific Research Applications

SARS-CoV-2-IN-53 has several scientific research applications, including:

    Chemistry: The compound can be used as a tool to study the chemical properties and reactivity of potential antiviral agents.

    Biology: Researchers can use this compound to investigate the biological mechanisms of viral inhibition and host-virus interactions.

    Medicine: The compound holds potential as a therapeutic agent for treating COVID-19, pending further research and clinical trials.

    Industry: this compound can be used in the development of antiviral drugs and diagnostic tools for detecting SARS-CoV-2.

Mechanism of Action

SARS-CoV-2-IN-53 exerts its effects by inhibiting the replication of SARS-CoV-2. The compound targets specific viral proteins and enzymes that are essential for the virus’s replication cycle. By binding to these molecular targets, this compound disrupts the viral replication process, thereby reducing the viral load in infected cells.

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.

    Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.

    Favipiravir: Another nucleoside analog that inhibits viral RNA polymerase.

Uniqueness

SARS-CoV-2-IN-53 is unique in its specific mechanism of action and molecular targets. Unlike other antiviral compounds, this compound may offer a different mode of inhibition, making it a valuable addition to the arsenal of antiviral agents against COVID-19.

Properties

Molecular Formula

C23H18F2N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

6-fluoro-4-[3-[2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]oxypropoxy]chromen-2-one

InChI

InChI=1S/C23H18F2N2O4S/c24-16-4-2-15(3-5-16)14-32-23-26-9-8-21(27-23)30-11-1-10-29-20-13-22(28)31-19-7-6-17(25)12-18(19)20/h2-9,12-13H,1,10-11,14H2

InChI Key

JKKULFTYKUEDPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)OCCCOC3=CC(=O)OC4=C3C=C(C=C4)F)F

Origin of Product

United States

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